

Serabelisib PI3K alpha inhibitor mechanism of action

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Compound Focus: Serabelisib

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Structural Basis and Isoform Selectivity

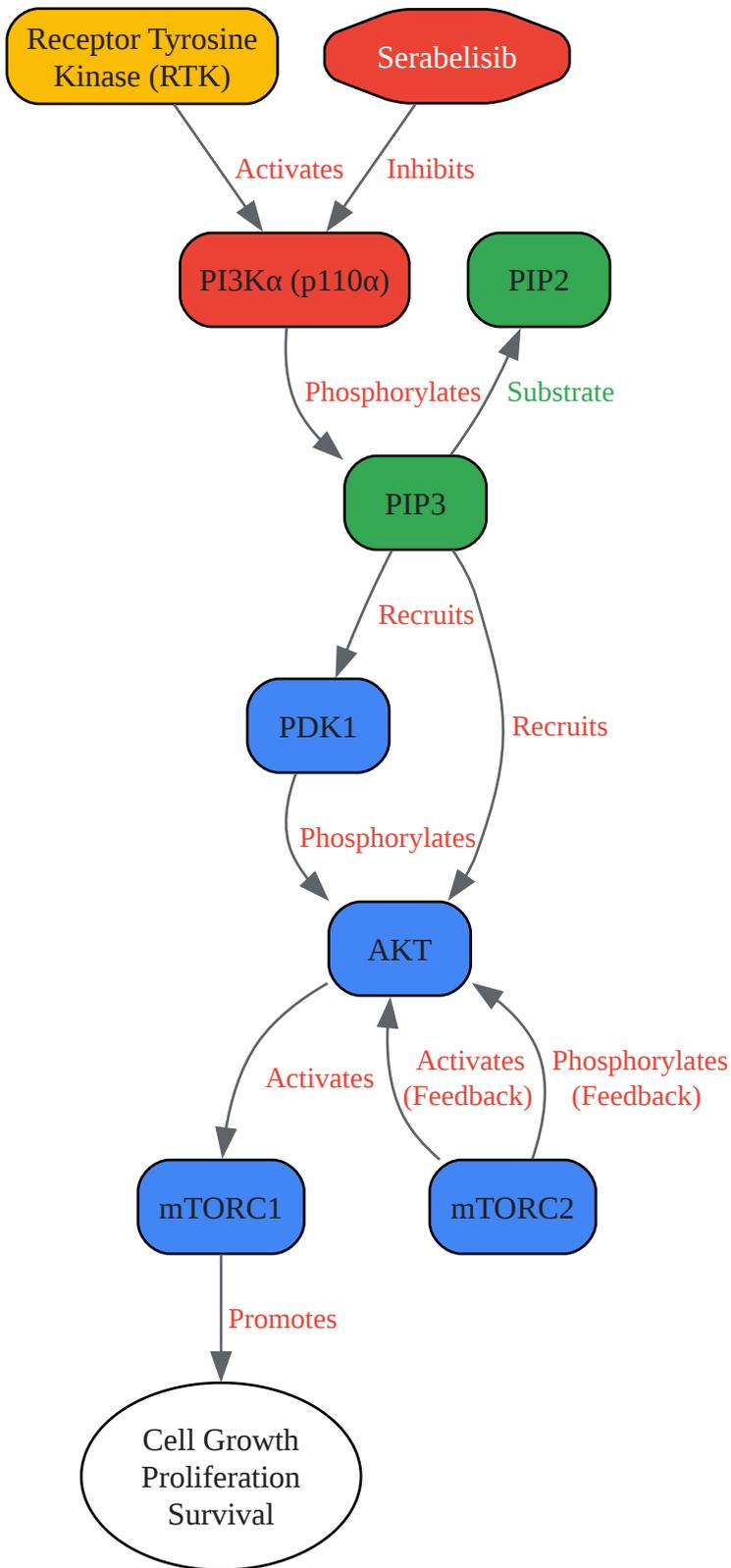
The therapeutic utility of **serabelisib** hinges on its high selectivity for the p110 α isoform over other class I PI3Ks. Biochemical profiling reveals its potency and selectivity profile [1] [2]:

| PI3K Isoform | Reported IC50 (nM) |
|---------------|--------------------|
| PI3K α | 5 - 15 nM |
| PI3K β | 4,500 - 5,000 nM |
| PI3K γ | 1,900 - 2,000 nM |
| PI3K δ | 13,900 nM |

This selectivity is determined by interactions with non-conserved residues within the ATP-binding pocket of the p110 α subunit. Molecular dynamics simulations suggest that selective inhibitors like **serabelisib** achieve their specificity through an induced fit into a cleft between specific residues, known as the **selectivity or specificity pocket** [2]. By sparing PI3K δ and PI3K γ , which are critical for immune cell function, **serabelisib** aims to avoid the severe immune-related toxicities that have limited the use of broader PI3K inhibitors [3].

Biological Consequences in Cancer Cells

By specifically inhibiting PI3K α , **serabelisib** disrupts a critical signaling hub. The diagram below illustrates the signaling pathway and the points where **serabelisib** acts.



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The primary cellular consequences of this inhibition include:

- **Suppression of Pro-Growth Signaling:** Reduction in phosphorylated AKT and its downstream effectors, including the mTORC1 complex, leading to decreased phosphorylation of **S6 kinase** and **4E-BP1**, key regulators of protein synthesis and cell growth [4] [3].
- **Induction of Apoptosis and Cell Cycle Arrest:** By crippling this essential survival pathway, **serabelisib** can promote programmed cell death and halt proliferation in cancer cells dependent on PI3K signaling [5].
- **Overcoming Resistance to Single-Node Inhibition:** Preclinical studies show that combining **serabelisib** with a dual mTORC1/mTORC2 inhibitor (like **sapanisertib**) leads to more profound and durable suppression of the PI3K/AKT/mTOR pathway. This multi-node inhibition strategy prevents the feedback reactivation that often limits the efficacy of single-agent therapy [4] [3].

Experimental Evidence and Clinical Translation

Preclinical Validation

In vitro and in vivo studies have formed the basis for clinical development:

- **In Vitro Cell Viability Assays:** Isogenic Ba/F3 cell lines engineered to depend on mutant p110 α (E1021K) or p110 δ (H1047R) for IL-3-independent growth are used to assess cellular potency and isoform selectivity. **Serabelisib** demonstrated **2660-fold cellular selectivity** for p110 δ -over-p110 α -dependent cells, confirming its high alpha-isoform specificity [2].
- **Pathway Inhibition Analysis:** Western blotting is used to measure the reduction of phosphorylated AKT (pAKT) and downstream markers like pS6 and p-4E-BP1 in cancer cell lines treated with **serabelisib**. These assays confirm target engagement and pathway suppression [3].
- **In Vivo Xenograft Models:** Studies in mouse models of endometrial and breast cancer have shown that the combination of **serabelisib**, **sapanisertib**, and **paclitaxel** (with an insulin-suppressing diet) can achieve complete tumor growth inhibition and even regression [4].

Clinical Trial Findings

Early-phase clinical trials have explored **serabelisib**, often in combination regimens:

- **A Phase Ib Dose Escalation Study** combined **serabelisib**, sapanisertib, and weekly paclitaxel in heavily pre-treated patients with advanced solid tumors (ovarian, breast, endometrial). The study established a recommended Phase II dose and reported a promising **objective response rate (ORR) of 47%** and a clinical benefit rate of 73%. The combination was manageable, with common grade 3/4 adverse events being decreased white blood cells, anemia, and hyperglycemia [6].

Future Directions and Combination Strategies

Current research is focused on overcoming the limitations of single-agent PI3K inhibition. The most promising strategy involves **multi-node pathway inhibition**:

- **With mTOR Inhibitors:** Combining **serabelisib** with **sapanisertib** more effectively suppresses pathway signaling, especially 4E-BP1 phosphorylation, than single-node inhibitors (e.g., alpelisib, capivasertib, everolimus) [3].
- **With Other Targeted Therapies:** Preclinical data shows efficacy when combined with **CDK4/6 inhibitors (palbociclib)**, endocrine therapies (**fulvestrant, elacestrant**), and chemotherapies [3].
- **Managing Metabolic Consequences:** Hyperglycemia is a known on-target side effect. Co-administration of an **insulin-suppressing diet** has been shown in models to improve the antitumor efficacy of PI3K inhibitor regimens [3].

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